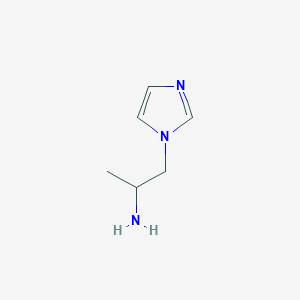

1-(1H-imidazol-1-yl)propan-2-amine

Vue d'ensemble

Description

“1-(1H-imidazol-1-yl)propan-2-amine” is a heterocyclic organic compound . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles are known for their broad range of chemical and biological properties and are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

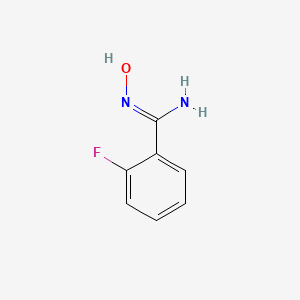

The molecular formula of “1-(1H-imidazol-1-yl)propan-2-amine” is C6H11N3, and its molecular weight is 125.17 . The imidazole ring in the structure contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving “1-(1H-imidazol-1-yl)propan-2-amine” are not detailed in the available resources, imidazole compounds are known to participate in a variety of chemical reactions . They are amphoteric in nature, showing both acidic and basic properties, and due to the presence of a positive charge on either of the two nitrogen atoms, they exhibit two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(1H-imidazol-1-yl)propan-2-amine and its derivatives are utilized in the synthesis of complex heterocyclic compounds. For instance, Veltri et al. (2018) described a novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles using a catalytic system consisting of PdI2 and KI under oxidative aminocarbonylation conditions. This method demonstrates the compound's role in forming alkynylamide intermediates, leading to high-yield production of benzimidazoimidazoles (Veltri et al., 2018).

Materials Science and Corrosion Inhibition

In materials science, derivatives of 1-(1H-imidazol-1-yl)propan-2-amine, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their corrosion inhibition properties. Cruz et al. (2004) investigated the electrochemical behavior of this compound and found it to be an effective corrosion inhibitor for carbon steel in acid media. The study highlights the importance of the molecular structure, particularly the presence of nitrogen atoms and the geometry of the heterocyclic ring, in enhancing the compound's efficiency as a corrosion inhibitor (Cruz et al., 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural motifs of 1-(1H-imidazol-1-yl)propan-2-amine are incorporated into potential therapeutic agents. Rashid et al. (2012) synthesized a series of benzimidazoles bearing the oxadiazole nucleus as potential anticancer agents. The study demonstrated significant in vitro anticancer activity for some of the synthesized compounds, with one derivative showing promising growth inhibition activity in a five-dose level screening conducted at the National Cancer Institute (NCI), USA (Rashid et al., 2012).

Green Chemistry

In green chemistry, Sadek et al. (2018) reported an efficient and environmentally friendly multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives using controlled microwave heating. This approach highlights the utility of 1-(1H-imidazol-1-yl)propan-2-amine derivatives in synthesizing nitrogen-rich compounds with potential applications in various fields (Sadek et al., 2018).

Environmental Applications

Bates et al. (2002) explored the use of an ionic liquid derived from 1-butyl imidazole for CO2 capture, showcasing the environmental applications of imidazole derivatives. The ionic liquid efficiently sequesters CO2, demonstrating its potential in addressing environmental challenges related to greenhouse gas emissions (Bates et al., 2002).

Orientations Futures

The future directions for “1-(1H-imidazol-1-yl)propan-2-amine” and other imidazole compounds involve the development of new drugs to overcome antimicrobial resistance (AMR) problems . Imidazole has become an important synthon in the development of new drugs, and there is a need for novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications .

Propriétés

IUPAC Name |

1-imidazol-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZNFOZJHOROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397369 | |

| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-imidazol-1-yl)propan-2-amine | |

CAS RN |

924714-15-8 | |

| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)